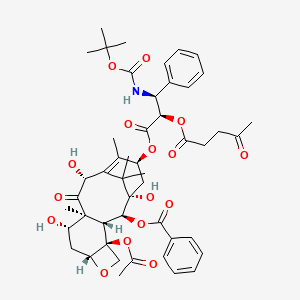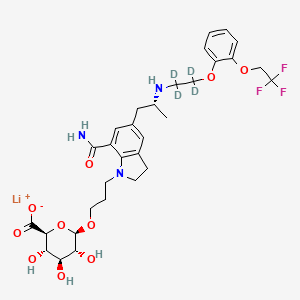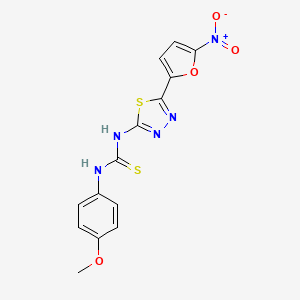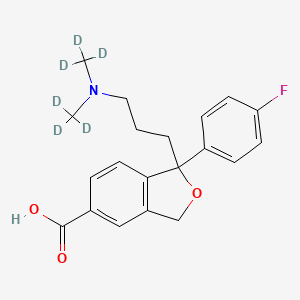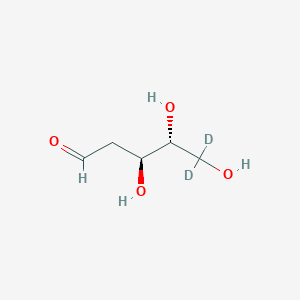
Thyminose-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thyminose-d2, also known as deoxyribose-d2, is a deuterium-labeled derivative of thyminose. Thyminose is an endogenous metabolite and a key intermediate in the synthesis of nucleoside drugs. It is primarily used in the manufacture of antiviral and anti-tumor drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thyminose-d2 is synthesized by incorporating stable heavy isotopes of hydrogen, such as deuterium, into the thyminose molecule. This process involves the substitution of hydrogen atoms with deuterium atoms, which can be achieved through various chemical reactions .
Industrial Production Methods
The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The process typically includes the use of deuterated reagents and catalysts to facilitate the incorporation of deuterium into the thyminose molecule .
Análisis De Reacciones Químicas
Types of Reactions
Thyminose-d2 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of deuterated carboxylic acids, while reduction can produce deuterated alcohols .
Aplicaciones Científicas De Investigación
Thyminose-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in the development of antiviral and anti-tumor drugs, as well as in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.
Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes
Mecanismo De Acción
Thyminose-d2 exerts its effects through the incorporation of deuterium into biological molecules. This incorporation can alter the pharmacokinetic and metabolic profiles of drugs, leading to changes in their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved in these effects include various enzymes and metabolic pathways that interact with deuterated compounds .
Comparación Con Compuestos Similares
Thyminose-d2 is unique compared to other similar compounds due to its deuterium labeling. This labeling provides distinct advantages in scientific research and drug development, including improved stability and altered metabolic profiles. Similar compounds include:
Deoxyribose: The non-deuterated form of thyminose.
Deoxyribose-d1: A partially deuterated form of thyminose.
Deoxyribose-d3: A more heavily deuterated form of thyminose
This compound stands out due to its specific deuterium labeling, which offers unique benefits in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
136.14 g/mol |
Nombre IUPAC |
(3S,4R)-5,5-dideuterio-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i3D2 |
Clave InChI |
ASJSAQIRZKANQN-QCKLTUBPSA-N |
SMILES isomérico |
[2H]C([2H])([C@H]([C@H](CC=O)O)O)O |
SMILES canónico |
C(C=O)C(C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


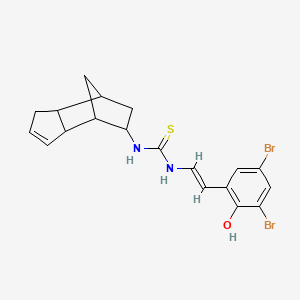
![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
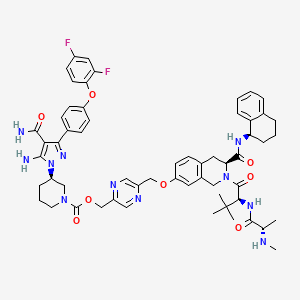

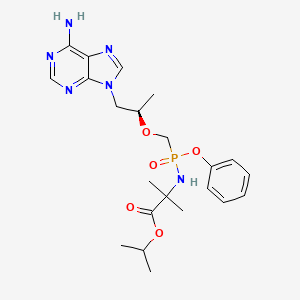
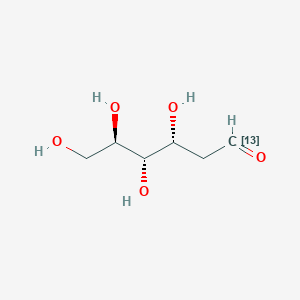
![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
